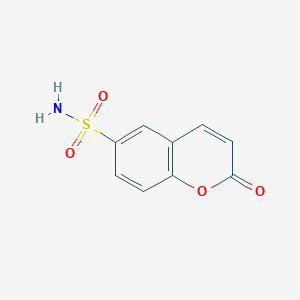

2-Oxo-2h-chromene-6-sulfonamide

説明

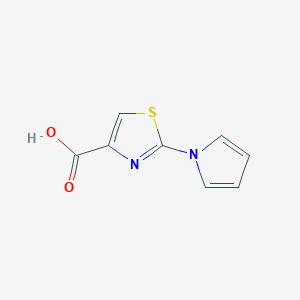

2-Oxo-2h-chromene-6-sulfonamide is a chemical compound with the CAS Number: 90322-59-1 . It has a molecular weight of 225.22 .

Synthesis Analysis

The synthesis of sulfonamide hybrids, including coumarin and isoxazole group, was achieved in five steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN, and melting point techniques .Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13) .科学的研究の応用

Photophysical and Photochemical Properties

2-Oxo-2H-chromene derivatives have been studied for their photophysical and photochemical properties. Research conducted by Lenoble & Becker (1986) on chromenes and 2H-pyrans, including oxo and sulfo derivatives, revealed that certain chromenes exhibit photochromism via excited triplet states, while others form colored forms from an excited singlet state, suggesting potential applications in photonics and materials science (Lenoble & Becker, 1986).

Antimicrobial and Antioxidant Properties

A study by Saeedi et al. (2014) synthesized new sulfonamide derivatives containing coumarin moieties, including oxo-2H-chromene sulfamoylphenylacetamides. These compounds were found to exhibit significant antioxidant activities, suggesting their potential use in developing antioxidant agents (Saeedi et al., 2014).

Antimicrobial and Antifungal Activities

Research by Okasha et al. (2019) on novel azo-sulfa conjugated chromene moieties, including sulfonamide compounds with a chromene azo motif, demonstrated significant antibacterial, antifungal, and antitumor activities. These compounds were identified as potential drug candidates for drug-resistant pathogens (Okasha et al., 2019).

Antitumor and Antiproliferative Agents

The synthesis and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives, as reported by Abd El-Gilil (2019), included 2-oxo-2H-chromene moieties. These compounds exhibited effective antimicrobial and antiproliferative activities, highlighting their potential as antitumor agents (Abd El-Gilil, 2019).

Fluorescence Probes and Imaging

Wang et al. (2019) developed two-photon fluorescence probes based on diethylaminecoumarin skeleton with chromene moieties for mitochondria imaging and detection of sulfite/bisulfite in living cells. This research indicates the use of chromene derivatives in biomedical imaging and diagnostics (Wang et al., 2019).

Synthesis and Characterization

Studies like those by Srikrishna & Dubey (2014) focus on the synthesis of chromene derivatives for potential applications in pharmaceutical and chemical industries. They developed environmentally benign conditions for synthesizing 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, showcasing the versatility of chromene derivatives (Srikrishna & Dubey, 2014).

Biological Activity Assessment

El Azab et al. (2014) conducted research on 2H-Chromene derivatives bearing phenylthiazolidinones, assessing their biological activity. The study concluded that these compounds exhibited remarkable antimicrobial activity, further highlighting the therapeutic potential of chromene derivatives (El Azab et al., 2014).

作用機序

Target of Action

The primary targets of 2-Oxo-2h-chromene-6-sulfonamide are α-amylase , α-glycosidase , and PPAR-γ . These enzymes play crucial roles in carbohydrate metabolism and insulin sensitivity, making them important targets for anti-diabetic drugs .

Mode of Action

This compound interacts with its targets through inhibitory actions . It exhibits inhibitory percentage values higher than 93% at 100 μg mL−1 against α-amylase . Additionally, it shows potency against the α-glucosidase enzyme . Moreover, it exhibits potential PPAR-γ activity . These interactions result in decreased carbohydrate digestion and improved insulin sensitivity .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting α-amylase and α-glycosidase . This results in a decrease in the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia . Additionally, by activating PPAR-γ, it enhances insulin sensitivity and glucose metabolism .

Pharmacokinetics

The in silico ADMET prediction indicates that this compound has an acceptable range of oral bioavailability . This suggests that the compound can be effectively absorbed in the gastrointestinal tract and reach systemic circulation .

Result of Action

The molecular and cellular effects of this compound’s action include reduced postprandial hyperglycemia and improved insulin sensitivity and glucose metabolism . These effects contribute to its potential anti-diabetic activity .

特性

IUPAC Name |

2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLWMUHTXAGMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine](/img/structure/B3165738.png)

![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)

![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

amine hydrochloride](/img/structure/B3165815.png)

amine hydrochloride](/img/structure/B3165822.png)

Amine Hydrochloride](/img/structure/B3165826.png)